molecular formula C9H6N2O2 B147367 5-Nitroquinoline CAS No. 607-34-1

5-Nitroquinoline

Cat. No. B147367
CAS RN: 607-34-1
M. Wt: 174.16 g/mol
InChI Key: NDDZXHOCOKCNBM-UHFFFAOYSA-N
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Description

5-Nitroquinoline is a chemical compound that is part of the quinoline family, characterized by the presence of a nitro group at the 5-position of the quinoline ring. This structural feature is significant as it imparts unique chemical properties to the molecule, making it a valuable intermediate in the synthesis of various pharmacologically active compounds.

Synthesis Analysis

The synthesis of derivatives of 5-nitroquinoline has been explored in several studies. For instance, the synthesis of 5-fluoro-6-methoxy-8-nitroquinoline, a key intermediate for the synthesis of antimalarial drugs like 5-fluoroprimaquine, has been achieved through various approaches, including the treatment of 5-chloro-6-methoxy-8-nitroquinoline with nucleophilic fluoride sources and a modified Skraup reaction yielding the intermediate in 30% yield . Additionally, novel 2-aryl-5-nitroquinolines have been synthesized as potential prodrug systems for bioreductive activation, utilizing vicarious nucleophilic substitution and palladium-catalyzed Suzuki coupling .

Molecular Structure Analysis

The molecular structure of 5-nitroquinoline derivatives is crucial for their biological activity. For example, the introduction of various substituents at specific positions on the quinoline ring can significantly affect the compound's pharmacological properties. The synthesis of new nitro- and aminoquinoline derivatives containing a pyridyl nucleus has been reported, and their structure-activity relationships have been evaluated for antiparasitic activities .

Chemical Reactions Analysis

5-Nitroquinoline and its derivatives undergo a variety of chemical reactions that are essential for their application in medicinal chemistry. The S(N)Ar reaction has been used to prepare a series of novel 5-substituted-4-hydroxy-8-nitroquinazolines, which may function as inhibitors of oncogenic signaling pathways . Furthermore, the amination of 5-nitrosoquinolin-8-ol with primary aliphatic amines has led to the synthesis of N-substituted 5-nitrosoquinolin-8-amines, which upon reduction yield N8-alkylquinoline-5,8-diamines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-nitroquinoline derivatives are influenced by their molecular structure. The presence of the nitro group and other substituents affects the compound's reactivity, solubility, and stability. These properties are essential for the compound's behavior in biological systems and its potential as a prodrug, as seen in the synthesis of 5-substituted isoquinolin-1-ones, which can be arylmethylated exclusively at nitrogen and have applications as pro-drugs for selective release of therapeutic drugs in hypoxic solid tumors .

Scientific Research Applications

  • Antitumor Applications :

    • Studies have explored 4-(alkylamino)-5-nitroquinolines, which exhibit selectivity for hypoxic tumor cells. However, their effectiveness as hypoxia-selective cytotoxins in vivo is limited due to inadequate rates of extravascular diffusion and rapid nitroreduction. Efforts to improve their biological activity have led to the development of analogues with altered electron-donating properties and side chains, aiming to reduce lysosomal uptake and improve cytotoxic potency and selectivity under hypoxic conditions (Siim et al., 1997).
    • Another study on 4-[[3-(dimethylamino)propyl]amino]nitroquinolines revealed their role as hypoxia-selective cytotoxins and radiosensitizers of hypoxic cells. This research showed that the 5-nitro variant had the greatest hypoxic selectivity, and modifications to reduce its reduction potential improved selectivity in vitro, although in vivo activity against hypoxic cells was not observed (Denny et al., 1992).
  • Biological Activity and Mechanisms :

    • The cytotoxicity of 4-alkylamino-5-nitroquinoline drugs was studied under varying oxygen conditions. The study found that these drugs show enhanced cytotoxic potency under hypoxia, with variations in selectivity depending on the specific compound. This research provided insights into the oxygen dependence of their cytotoxicity and metabolism, indicating potential applications in targeting hypoxic tumor cells (Siim et al., 1994).
    • Another aspect of 5-nitroquinoline's application is in the inhibition of bacterial adherence. Studies have shown that nitroxolin, a derivative of 5-nitroquinoline, can inhibit bacterial adherence to epithelial cells and urinary catheter surfaces. This property justifies its potential use in the prophylaxis of urinary tract infections and in managing bacteriuria associated with bladder catheters (Bourlioux et al., 1989).
  • Photoreactivity and Prodrug Potential :

    • A study on the photoreactivity of 8-hydroxy-5-nitroquinoline, an antimicrobial, anti-inflammatory, and anticancer agent, revealed its potential in the treatment of diseases. The research focused on the excited state proton transfer in the triplet state, indicating its photosensitivity, which is a crucial aspect for its application in photodynamic therapy (Wang et al., 2022).
    • The synthesis of 2-aryl-6-methyl-5-nitroquinoline derivatives as potential prodrug systems for reductive activation highlights another application of 5-nitroquinoline. This research developed novel derivatives intended for bioreductive activation, suggesting their use in targeted drug delivery and therapy (Couch et al., 2008).

Safety And Hazards

5-Nitroquinoline is harmful if swallowed, in contact with skin, or if inhaled . It is suspected of causing cancer . Safety precautions include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation are recommended .

Future Directions

5-Nitroquinoline has potential applications in disease modeling, regenerative medicine, and drug screening . The combination of organoids with other technologies, such as organ chips and xenografts, can complement the deficiencies of organoids and create entirely new research models that are more advantageous for cancer research .

properties

IUPAC Name

5-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-11(13)9-5-1-4-8-7(9)3-2-6-10-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDZXHOCOKCNBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8075255
Record name 5-Nitroquinoline
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Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830082
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Nitroquinoline

CAS RN

607-34-1
Record name 5-Nitroquinoline
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Record name 5-Nitroquinoline
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Record name 5-Nitroquinoline
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Record name 5-NITROQUINOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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